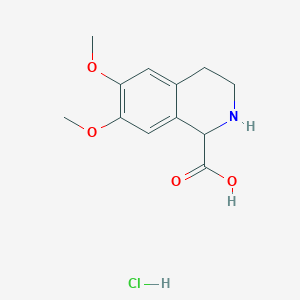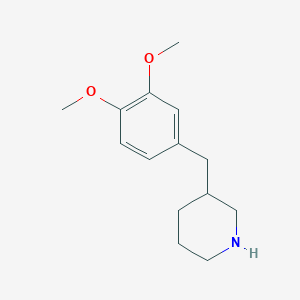![molecular formula C10H9FO B1627866 6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene CAS No. 939760-65-3](/img/structure/B1627866.png)
6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene is a chemical compound with the molecular formula C10H9FO and a molecular weight of 164.1762632 g/mol This compound is characterized by its unique structure, which includes a fluorine atom and an oxa-cyclopropa ring fused to a naphthalene moiety
Preparation Methods
The synthesis of 6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated aromatic compounds and epoxides.
Reaction Conditions: The reaction typically involves the use of a strong base, such as sodium hydride, to deprotonate the starting material. This is followed by the addition of an epoxide to form the oxa-cyclopropa ring.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene can be compared with other similar compounds, such as:
6-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene: This compound has a methoxy group instead of a fluorine atom, which can lead to different chemical and biological properties.
1a,2,3,7b-Tetrahydro-1-oxa-cyclopropa[a]naphthalene: This compound lacks the fluorine atom, which can affect its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorine atom and the oxa-cyclopropa ring, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
939760-65-3 |
|---|---|
Molecular Formula |
C10H9FO |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
6-fluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene |
InChI |
InChI=1S/C10H9FO/c11-7-3-1-6-2-4-9-10(12-9)8(6)5-7/h1,3,5,9-10H,2,4H2 |
InChI Key |
PKNYNYAUDVVLDL-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C(C=C2)F)C3C1O3 |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)C3C1O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


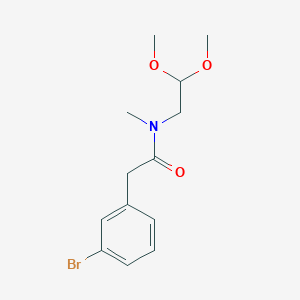
![5-Naphthalen-1-YL-benzo[1,3]dioxole](/img/structure/B1627788.png)


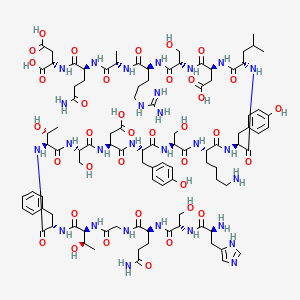
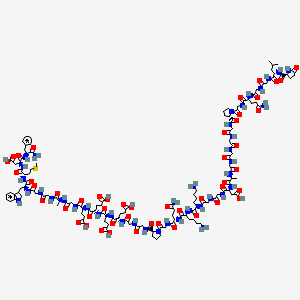
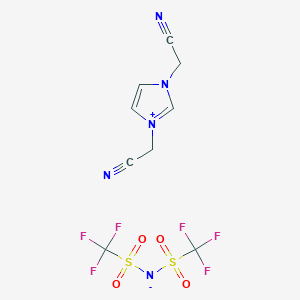
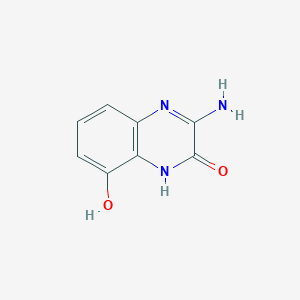

![tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate](/img/structure/B1627798.png)
![N-(2-aminoethyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B1627799.png)

